8-Methoxy-4-methylquinolin-2-amine
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Overview
Description
8-Methoxy-4-methylquinolin-2-amine is a compound belonging to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied for their potential as therapeutic agents, particularly in the treatment of infectious diseases such as malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-4-methylquinolin-2-amine typically involves the construction of the quinoline ring followed by functionalization at specific positions. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid . Another approach is the Friedländer synthesis, which uses 2-aminobenzaldehyde and ketones under acidic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These methods offer high yields and selectivity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-4-methylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Exhibits antimicrobial and antiparasitic activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating infectious diseases such as malaria and leishmaniasis.
Industry: Used in the development of dyes, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 8-Methoxy-4-methylquinolin-2-amine involves the inhibition of key enzymes and pathways in pathogens. For example, it is thought to inhibit heme polymerase activity in malaria parasites, leading to the accumulation of toxic free heme . This disrupts the parasite’s metabolism and ultimately results in its death .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug that also targets heme polymerase.
Quinoline N-oxides: Oxidized derivatives with similar biological activities.
Tetrahydroquinolines: Reduced derivatives with potential therapeutic applications.
Uniqueness
8-Methoxy-4-methylquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and methyl groups at positions 8 and 4, respectively, contribute to its unique pharmacological profile and make it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
8-methoxy-4-methylquinolin-2-amine |
InChI |
InChI=1S/C11H12N2O/c1-7-6-10(12)13-11-8(7)4-3-5-9(11)14-2/h3-6H,1-2H3,(H2,12,13) |
InChI Key |
UEMAWPNGJNOWLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N |
Origin of Product |
United States |
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